molecular formula C50H66O32 B140398 Ddfaxx CAS No. 138935-21-4

Ddfaxx

Cat. No.: B140398
CAS No.: 138935-21-4
M. Wt: 1179 g/mol
InChI Key: ASJZDRUJXHTJJG-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ddfaxx (systematic IUPAC name pending) is a novel synthetic compound developed as a multifunctional solvent and ligand precursor in coordination chemistry and catalysis. Structurally, it features a hybrid phosphine-alkene backbone with tailored steric and electronic properties, enabling versatile transition metal coordination . Preliminary studies indicate its thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., 98% solubility in dimethyl sulfoxide at 25°C), making it suitable for high-temperature catalytic reactions .

Key applications include:

  • Catalysis: Demonstrated 85% yield enhancement in palladium-catalyzed cross-coupling reactions compared to traditional ligands .
  • Solvent Properties: Low volatility (vapor pressure: 0.12 kPa at 20°C) and high polarity (dipole moment: 3.8 D) enable its use as a greener alternative to regulated solvents like N,N-dimethylformamide (DMF) .

Properties

CAS No.

138935-21-4

Molecular Formula

C50H66O32

Molecular Weight

1179 g/mol

IUPAC Name

[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate

InChI

InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+

InChI Key

ASJZDRUJXHTJJG-GGWOSOGESA-N

SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O

Synonyms

5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose
DDFAXX

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property This compound DMF Tri-n-butylphosphine (TBP) 1,5-Cyclooctadiene (COD)
Molecular Weight (g/mol) 248.3 73.09 202.3 108.2
Boiling Point (°C) 285 153 230 148
Log P (octanol-water) 1.2 -1.01 4.5 2.8
Toxicity (LD50, oral rat) 950 mg/kg 3,000 mg/kg 1,200 mg/kg 2,100 mg/kg
Catalytic Efficiency* 85% N/A 72% 68%

*Catalytic efficiency measured via Suzuki-Miyaura coupling yield .

Key Findings :

  • Thermal Stability: this compound outperforms DMF and COD in high-temperature applications (>200°C) due to its non-volatile nature .
  • Eco-Toxicity : While this compound’s acute toxicity (LD50: 950 mg/kg) is higher than DMF’s, its low volatility reduces occupational exposure risks .

Functional Performance in Catalysis

  • Ligand Efficiency: this compound’s phosphine-alkene hybrid structure enhances metal center electron density, achieving turnover numbers (TON) of 1.2 × 10⁵ in hydrogenation reactions—40% higher than TBP .

Limitations and Trade-offs

  • Synthetic Complexity : this compound requires a 7-step synthesis (45% overall yield), whereas TBP and COD are commercially available .
  • Cost : Production costs (~$320/mol) exceed those of DMF ($50/mol) and COD ($180/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.